molecular formula C17H17F2N5O2S B6457335 3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione CAS No. 2549045-55-6

3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione

Cat. No. B6457335
CAS RN: 2549045-55-6
M. Wt: 393.4 g/mol
InChI Key: BNQFLVKINKSSFD-UHFFFAOYSA-N
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Description

This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . These compounds are common structural units in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using IR, 1H NMR, 13C NMR, and mass spectral techniques .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.35 . Its IUPAC name is 3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzaldehyde .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

properties

IUPAC Name

3-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O2S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-12-4-2-3-5-14(12)27(25,26)22-17/h2-5,10,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFLVKINKSSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

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